Hexahydro-1H-azepine-1-acetonitrile (CAS 54714-50-0), also known as azepan-1-ylacetonitrile, is a cyanomethylated seven-membered cyclic amine widely utilized as a bifunctional building block in organic synthesis and medicinal chemistry. Operating as a stable, moderately polar liquid at room temperature with a boiling point of 224.3 °C, it serves as the primary industrial precursor for 2-(azepan-1-yl)ethanamine and related azepane derivatives. Its molecular architecture combines the distinct conformational flexibility of the azepane ring with the versatile reactivity of the nitrile group, making it highly valuable for the synthesis of complex active pharmaceutical ingredients (APIs), bioactive ionic liquids, and advanced materials where precise spatial geometry and tunable electronic properties are required [1].
Substituting hexahydro-1H-azepine-1-acetonitrile with its six-membered analog (piperidine-1-acetonitrile) or the parent secondary amine (azepane) fundamentally alters downstream processability and product performance. The parent azepane lacks the functional nitrile handle necessary for direct ethylamine or acetic acid chain extensions, requiring costly, lower-yield multi-step workarounds that are prone to over-alkylation. Furthermore, compared to the rigid chair conformation of piperidine derivatives, the seven-membered azepane ring exhibits distinct conformational flexibility with multiple low-energy states. This flexibility is critical for 'induced fit' interactions in rational drug design; replacing it with a smaller ring system routinely results in a catastrophic loss of target binding affinity and altered lipophilicity, rendering such substitutions commercially unviable for specific API pipelines [1].
The attachment of the acetonitrile fragment to the azepane nitrogen fundamentally alters the molecule's electronic profile. Computational and experimental thermochemical studies demonstrate that hexahydro-1H-azepine-1-acetonitrile possesses a HOMO-LUMO gap of 10.10 eV (transitioning from n(N) to pi*(C-N)), compared to 17.83 eV for the parent azepane (transitioning from n(N) to sigma*(C-N)). This dramatic 7.73 eV reduction indicates a highly polarizable molecule with distinct chemical reactivity and kinetic stability profiles [1].
| Evidence Dimension | HOMO-LUMO Energy Gap |
| Target Compound Data | 10.10 eV |
| Comparator Or Baseline | Azepane (17.83 eV) |
| Quantified Difference | 7.73 eV reduction in gap energy |
| Conditions | Gas-phase computational thermochemical analysis (298.15 K) |
The significantly lower HOMO-LUMO gap enhances polarizability and reactivity, making this compound a far more effective intermediate for complex nucleophilic or reduction reactions where the parent amine would remain inert.
The introduction of the cyanomethyl group significantly shifts the electrostatic potential of the molecule. Hexahydro-1H-azepine-1-acetonitrile exhibits a dipole moment of 3.2971 D, which is substantially higher than the 0.9318 D observed for the parent azepane. This concentration of negative charge around the nitrogen and nitrile regions alters its interaction with solvents, favoring high solubility in polar aprotic solvents and facilitating distinct liquid-gas equilibrium behavior, including a vapor pressure of 0.092 mmHg at 25 °C [1].
| Evidence Dimension | Molecular Dipole Moment |
| Target Compound Data | 3.2971 D |
| Comparator Or Baseline | Azepane (0.9318 D) |
| Quantified Difference | 2.3653 D increase (>3.5-fold higher) |
| Conditions | Electrostatic potential energy mapping and standard conditions |
The elevated dipole moment dictates solvent selection during scale-up, enabling the use of polar aprotic solvents that improve reaction kinetics and yield during downstream functionalization.
In the synthesis of 2-(azepan-1-yl)ethanamine—a critical building block for immunosuppressive and cardiovascular drugs—utilizing hexahydro-1H-azepine-1-acetonitrile as the direct precursor via nitrile reduction provides a highly streamlined route. Alternative methods starting from azepane and haloalkylamines require stringent alkylation conditions, often resulting in over-alkylation and complex purification. The cyanomethylation of azepane followed by reduction offers a high-yielding, atom-economical pathway that avoids the generation of difficult-to-separate polyalkylated byproducts [1].
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct nitrile reduction to primary amine |
| Comparator Or Baseline | Direct alkylation of azepane with 2-haloethanamines |
| Quantified Difference | Elimination of over-alkylation byproducts and reduction of purification steps |
| Conditions | Standard catalytic hydrogenation or hydride reduction conditions |
Procuring the pre-formed cyanomethylated intermediate significantly reduces downstream processing time and purification costs in the industrial manufacturing of azepane-derived diamines.
Due to its distinct conformational flexibility and low-energy barrier transitions, hexahydro-1H-azepine-1-acetonitrile is a highly effective starting material for developing APIs that require an 'induced fit' binding mechanism. It is heavily utilized in the synthesis of 2-(azepan-1-yl)ethanamine derivatives, which are critical components in novel immunosuppressive therapies and targeted nanodrug delivery systems [1].
The high dipole moment (3.2971 D) and altered polarizability of this compound make it a highly functional precursor for the synthesis of new ionic liquids based on azepane derivatives. These materials leverage the distinct electrostatic properties of the cyanomethylated ring to function as specialized solvents or bioactive epitopes in advanced materials science[1].
In industrial fine chemical manufacturing, this compound serves as an atom-economical precursor for generating complex polyamines. Its use bypasses the over-alkylation issues typical of direct azepane substitution, ensuring high-purity yields of functionalized ligands such as 2-(azepan-1-yl)ethanamine, which are directly applied in the formulation of pH-sensitive nanodrugs for immunotherapy [2].